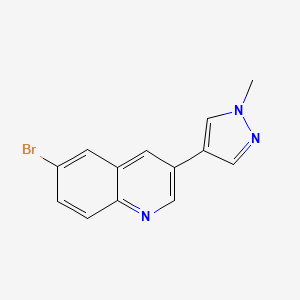
6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds like 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline have shown promising results in the treatment of tropical diseases such as leishmaniasis and malaria . These diseases affect millions worldwide, and the search for effective treatments is ongoing. The antileishmanial and antimalarial activities of these compounds are evaluated through in vitro and in vivo studies, often showing significant potential to inhibit the causative agents .
Drug Discovery: Pharmacological Effects
The pyrazole moiety is a common scaffold in drug discovery due to its diverse pharmacological effects . It has been incorporated into molecules that exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The structural versatility of pyrazole allows for the synthesis of compounds with targeted therapeutic effects .
Agrochemistry: Pesticides and Herbicides
In agrochemistry, pyrazole derivatives are utilized in the development of pesticides and herbicides. Their ability to interfere with the growth and reproduction of pests and weeds makes them valuable in crop protection strategies. The research into these applications is driven by the need for more efficient and environmentally friendly agricultural chemicals .
Coordination Chemistry: Ligand Synthesis
The pyrazole ring in 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes have potential applications in catalysis, magnetic materials, and as sensors due to their unique electronic and structural properties .
Organometallic Chemistry: Catalyst Development
In organometallic chemistry, pyrazole-containing compounds are explored for their use as catalysts in various chemical reactions. Their ability to facilitate reactions under milder conditions and with greater specificity is of particular interest for industrial processes .
Green Chemistry: Sustainable Synthesis Methods
The synthesis of pyrazole derivatives, including 6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline, is being optimized using green chemistry principles . Methods such as microwave-assisted synthesis and the use of non-toxic solvents are being developed to reduce the environmental impact of chemical production .
Antibacterial and Antifungal Applications
Pyrazole derivatives have been tested for their antibacterial and antifungal activities against various pathogens . The research in this area focuses on finding new treatments for infections that are resistant to current antibiotics .
Anticancer Research: Inhibitors and Antioxidant Activities
The anticancer potential of pyrazole derivatives is a significant area of research. These compounds are evaluated for their ability to inhibit cancer cell growth and for their antioxidant activities, which can help protect cells from damage .
Mechanism of Action
Target of Action
Quinoline-based compounds have been known to target various enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It is known that quinoline derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and changes induced by this compound would require further investigation.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse target profiles
Result of Action
Quinoline derivatives are known to induce a variety of effects at the molecular and cellular levels due to their diverse target profiles
properties
IUPAC Name |
6-bromo-3-(1-methylpyrazol-4-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3/c1-17-8-11(7-16-17)10-4-9-5-12(14)2-3-13(9)15-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCJBBZLDUXSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




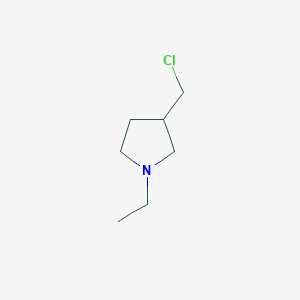
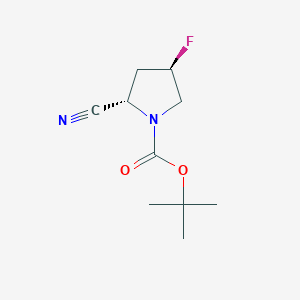
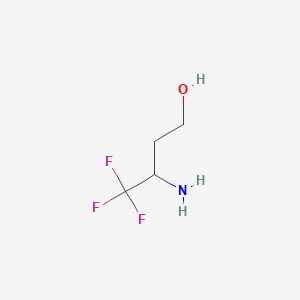
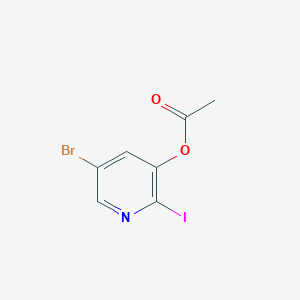



![[1-(3-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1519400.png)
![1-[2-(Piperidin-4-yloxy)ethyl]piperidine](/img/structure/B1519401.png)
![2-amino-N-methyl-8H-indeno[2,1-b]thiophene-3-carboxamide](/img/structure/B1519404.png)
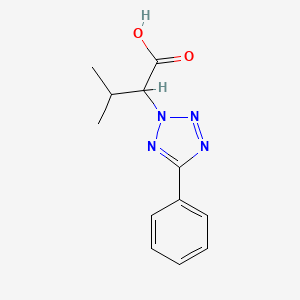
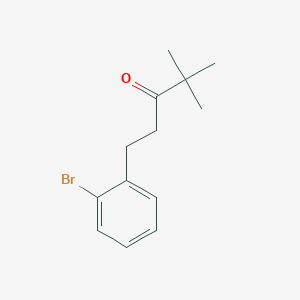
![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1519408.png)